molecular formula C7H6N2 B1197152 5-Azaindole CAS No. 271-34-1

5-Azaindole

Cat. No. B1197152
CAS RN: 271-34-1
M. Wt: 118.14 g/mol
InChI Key: SRSKXJVMVSSSHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-azaindole derivatives can be achieved through various innovative approaches. Moustafa and Pagenkopf (2010) reported a cycloaddition reaction between nitriles and donor-acceptor cyclopropanes, followed by SeO2 oxidation, to afford 5-azaindoles in moderate to excellent yields (M. M. Moustafa & B. Pagenkopf, 2010). Similarly, Calvet, Livecchi, and Schmidt (2011) described a palladium-catalyzed heteroannulation of diarylalkynes for synthesizing polysubstituted 5-azaindoles (G. Calvet, M. Livecchi, & Frédéric Schmidt, 2011).

Molecular Structure Analysis

The molecular structure of 5-azaindoles and their derivatives showcases a range of substitution patterns, impacting their physical and chemical properties. The structural diversity of these compounds is evident from their synthesis routes, which allow for various substitutions to be introduced at different positions of the azaindole core.

Chemical Reactions and Properties

Azaindoles engage in numerous chemical reactions, reflecting their utility in diverse synthetic applications. Organometallic methods have expanded the repertoire of reactions applicable to azaindoles, enabling efficient synthesis and functionalization of these compounds (Jinhua J. Song et al., 2007). Additionally, the Hemetsberger-Knittel synthesis provides a route to substituted 5-, 6-, and 7-azaindoles, showcasing the chemical versatility of azaindoles (P. Roy et al., 2005).

Scientific Research Applications

  • Organic Chemistry

    • 5-Azaindole is a chemical scaffold represented in many biologically active natural products and synthetic derivatives . It has yielded several therapeutic agents for a variety of diseases .
    • The synthesis of azaindoles involves novel strategies developed since 2011 . These strategies have produced diversely substituted azaindoles including bioactive natural products, key intermediates, and drug candidates .
  • Pharmaceutical Application

    • 5-Azaindole is a factor VIIa inhibitor . It’s also a useful intermediate for pharmaceutical application .
  • Metal-Catalyzed Cross-Coupling Reactions

    • Azaindoles can be obtained by diverse methods, including those involving metal-catalyzed reactions . This core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity .
    • The synthesis of azaindoles usually starts from aminopyridines followed by building up of the pyrrole ring . Metal-catalyzed cross-coupling reactions constitute a very modern topic in organic synthesis, and are highly useful for the construction and derivation of these aminopyridine-containing heterocycles .
  • Medicinal Chemistry

    • Azaindoles are heterocyclic structures that have enticed the interest of the scientific community, since they are bio-isosteres of the indole and considered privileged structures in medicinal chemistry .
    • This nucleus when properly functionalized can have a wide range of medicinal applications .
  • Design of Kinase Inhibitors

    • Anaplasmic Lymphoma Kinase (ALK) is a transmembrane receptor tyrosine kinase (RTK) pharmacologically involved in brain development which exerts its effects on specific neurons in the nervous system . The azaindole framework is used in the design of kinase inhibitors .
  • Metabolic Stability

    • Azaindoles have displayed enhanced metabolic stability as measured by half-life in Human Liver Microsomes (HLM) (38.5 to > 100 min) .
  • Synthesis of Bioactive Natural Products and Drug Candidates

    • The azaindole chemical scaffold is represented in many biologically active natural products and synthetic derivatives . Recently, this chemical scaffold yielded several therapeutic agents for a variety of diseases . By using novel synthetic strategies, a number of diversely substituted azaindoles including bioactive natural products, key intermediates and drug candidates have been produced .
  • Azaindoles in Medicinal Chemistry

    • Azaindoles, also known as pyrrolopyridines, are bioisosteres for both indole and purine systems . Depending on the position of the nitrogen atom, they are 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole, respectively . They have found extensive utility in drug discovery, especially in the field of kinases, a class of particularly fruitful drug targets .

Safety And Hazards

5-Azaindole causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It should be stored in a cool, dry place in a tightly closed container .

Future Directions

Due to the interesting biochemical and biophysical properties of various isomeric azaindoles, numerous investigators have designed and implemented novel synthetic methods for azaindole core units . This review may offer potential solutions to develop novel and facile methodologies for the azaindole derivatives of biological interest .

properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-4-9-7-2-3-8-5-6(1)7/h1-5,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSKXJVMVSSSHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181563
Record name 1H-Pyrrolo(3,2-c)pyridine
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Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Azaindole

CAS RN

271-34-1
Record name 1H-Pyrrolo[3,2-c]pyridine
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Record name 1H-Pyrrolo(3,2-c)pyridine
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Record name 1H-Pyrrolo(3,2-c)pyridine
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Record name 1H-Pyrrolo[3,2-c]pyridine
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Synthesis routes and methods I

Procedure details

This compound is prepared in a procedure similar to that described by J. R. Dormoy and A. Heymes in Tetrahedron, 1993, 49(14), 2885-2914. A stirred solution of 3-methyl-4-nitropyridine N-oxide (10.0 g, 65.0 mmol) and N,N-dimethylformamide diethyl acetal (14.5 g, 99 mmol) in DMF is placed in a preheated bath (90° C.) for 1.25 h, cooled and filtered. The filtercake is rinsed with a small amount of methanol and air-dried to give a purple-brown solid, 12.1 g. A portion of this solid (2.09 g, 10.0 mmol) is dissolved in ethanol (50 mL) and acetic acid (2 mL), treated with 10% palladium on carbon placed under 54 psi of hydrogen on a Parr shaker for 16 h and filtered through Celite. The filtrate is concentrated in vacuo and the concentrate is chromatographed (silica gel, 20:80 ethanol:EtOAc), followed by 50:50 ethanol:EtOAc as eluent) to afford the title 5-azaindole compound as a pink solid, 0.601 g (51% yield), identified by comparison of the NMR to literature (Can. J. Chem., 1969, 47, 3257).
Quantity
10 g
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14.5 g
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2.09 g
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Yield
51%

Synthesis routes and methods II

Procedure details

To a suspension of (E)-N,N-dimethyl-2-(4-nitro-1-oxidopyridin-3-yl)ethenamine (400 mg, Step c) in methanol was added palladium on carbon (50 mg, 10% wet) and the reaction mixture was stirred under hydrogen atmosphere for 2 hours. The reaction mixture was filtered through celite and the filtrate was concentrated to get 1H-pyrrolo[3,2-c]pyridine (98 mg, 44%) as off-white solid.
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400 mg
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Synthesis routes and methods III

Procedure details

4-tert-Butoxycarbonylamino-3-methylpyridine A solution of 4-tert-butoxycarbonylaminopyridine (10.0 g, 51.5 mmol) in tetrahydrofuran (150 ml) was cooled to -30° C. and n-butyllithium (45.3 ml, 2.5M in hexane, 113.3 mmol) was added at such a rate as to keep the temperature below -20° C. The mixture was stirred at 0° C. for 3 hours, the slurry cooled to -70° C. and a solution of methyl iodide (8.77 g, 61.8 mmol) in tetrahydrofuran (25 ml) added. The mixture was warmed to 20° C. and stirred for 1 hour. The mixture was quenched with water (100 ml) and extracted with ethyl acetate (2×100 ml). The combined ethyl acetate fractions were washed with saturated brine (100 ml), dried (Na2SO4), filtered and concentrated in vacuo. The crude product was chromatographed on silica gel (95% methylene chloride/5% methanol) and then swished in hot hexane to afford the title compound as a pale yellow solid; yield: 5.75 g (54%). mp 124°-126° C.; Analysis Found: C, 63.35; H, 7.72; N, 13.44. C11H16N2O2 : requires C, 63.44; H, 7.74; N, 13.45%; 1H NMR (CD2Cl1 /TMS) δ1.52 (9H, s), 2.22 (3H, s), 6.92 (1H, br.s), 7.97 (1H, d, J=5.6 Hz), 8.28 (1H, s), 8.33 (1H, d, J=5.6 Hz).
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8.77 g
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25 mL
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Synthesis routes and methods IV

Procedure details

A solution of 4-tert-butoxycarbonylamino-3-methylpyridine (step (a), 1.0 g, 4.8 mmol) in tetrahydrofuran (40 ml) was cooled to -40° C. and tert-butyllithium (8.0 ml 1.7M in pentane, 13.6 mmol) added at such a rate as to keep the temperature below -30° C. The dark orange mixture was stirred at -40° C. for 1 hour and then treated with dimethylformamide (0.56 ml, 7.2 mmol). The mixture was warmed to 20° C. and stirred for 1 hour. 5.5M hydrochloric acid (15 ml) was added and the mixture heated at 45°-50° C. for 1 hour. The mixture was cooled to 0° C., isopropyl acetate (25 ml) added and the whole neutralised with 5M sodium hydroxide (15 ml). The phases were separated and the aqueous layer was extracted with isopropyl acetate (25 ml). The combined organic fractions were washed with saturated brine (25 ml), dried (Na2SO4), filtered and concentrated, in vacuo, to residue. The crude product was purified by chromatography on silica gel (95% methylene chloride/5% methanol) to afford the title compound as an off-white solid; yield: 0.45 g (79%). mp. 108°-110° C. [Lit. mp 109°-110° C.].
Quantity
1 g
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8 mL
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0.56 mL
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15 mL
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25 mL
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15 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
5-Azaindole

Citations

For This Compound
506
Citations
S Okuda, M Robison - The Journal of Organic Chemistry, 1959 - ACS Publications
… 5-Azaindole itself was first prepared by Moller and Süs6 by a … and decarboxylation of the resulting 5azaindole-3-carboxylic acid… for 7azaindole3-9 afforded 5-azaindole in 21% yield. The …
Number of citations: 30 pubs.acs.org
MT Cash, PR Schreiner, RS Phillips - Organic & biomolecular …, 2005 - pubs.rsc.org
… The photophysical properties of 4-azaindole (4AI) and 5-azaindole (5AI) and their tautomers are characterized through computational and experimental methods. Both 4AI and 5AI …
Number of citations: 26 pubs.rsc.org
TK Adler, A Albert - Journal of medicinal chemistry, 1963 - ACS Publications
… 5-Azaindole and 6-azaindole are approximately 0.2 as potent as strychnine (which under … survival time after an interperitoneal injection of the LD95 dose of 5-azaindole was 8.2 min. (…
Number of citations: 34 pubs.acs.org
FM Hershenson - Journal of Heterocyclic Chemistry, 1979 - Wiley Online Library
… A synthesis of 5-azaindole derivatives is described. This synthetic approach involves the … results in cyclization to yield the corresponding 5-azaindole. This approach has been used for …
Number of citations: 11 onlinelibrary.wiley.com
GR Clemo, GA Swan - Journal of the Chemical Society (Resumed), 1948 - pubs.rsc.org
THE preparation of derivatives of 6-and 7-azaindole by cyclisation of the appropriate acylamidopicolines has been described by Koenigs and Fulde (Bey., 1927, 60, 2lOG) and Clemo …
Number of citations: 16 pubs.rsc.org
JR Riggs, H Hu, A Kolesnikov, EM Leahy… - Bioorganic & medicinal …, 2006 - Elsevier
… In an attempt to apply the knowledge we have gained from our amidine fVIIa inhibitor parenteral program to an oral program, we began with our 5-amidinobenzimidazole scaffold …
Number of citations: 26 www.sciencedirect.com
B Frydman, SJ Reil, J Boned… - The Journal of Organic …, 1968 - ACS Publications
Discussion The key reaction for the synthesis of 4-azaindoles was the successful condensation of 2-methyl-3-nitropyridine (3) and of 6-methoxy-(1) and 6-benzyloxy-2-methyl-3-…
Number of citations: 24 pubs.acs.org
R Montecinos, F Diaz‐Wilson… - Journal of Physical …, 2019 - Wiley Online Library
… 5-azaindole-P5A system. Interestingly, despite the relatively lower incorporation of 5-azaindole … evidencing that the slight incorporation of 5-azaindole into P5A through pyrrole fragment. …
Number of citations: 1 onlinelibrary.wiley.com
H Hu, A Kolesnikov, JR Riggs, KE Wesson… - Bioorganic & medicinal …, 2006 - Elsevier
… In our effort to improve the potency and selectivity of the 5-azaindole series, we had identified substituted phenylureas as the optimal S1′ substitution. In the 5-azaindole series, the …
Number of citations: 34 www.sciencedirect.com
Y Han, W Dong, Q Guo, X Li, L Huang - European journal of medicinal …, 2020 - Elsevier
With some indoles and azaindoles being successfully developed as anticancer drugs, the design and synthesis of indole and azaindole derivatives with remarkable antitumor activity …
Number of citations: 100 www.sciencedirect.com

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